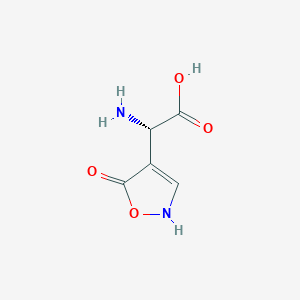
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid can be achieved through various synthetic routes. One common method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the use of toxic metal catalysts . These methods often employ (3 + 2) cycloaddition reactions to form the isoxazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-component reactions (MCRs) that are efficient and minimize by-products . These reactions typically use malononitrile, aromatic aldehydes, and other suitable reactants under specific conditions to yield the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-a-Amino-2,5-dihydro-5-oxo-4-isoxazolepropanoic acid N2-glucoside
- 5-oxo-4,5-dihydro-2-furylacetic acid
- 5-hydroxy-2-oxo-4-ureido-2,5-dihydro-1
Uniqueness
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
130620-57-4 |
|---|---|
Molekularformel |
C5H6N2O4 |
Molekulargewicht |
158.11 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(5-oxo-2H-1,2-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O4/c6-3(4(8)9)2-1-7-11-5(2)10/h1,3,7H,6H2,(H,8,9)/t3-/m0/s1 |
InChI-Schlüssel |
FAPBVGGLODVFDG-VKHMYHEASA-N |
SMILES |
C1=C(C(=O)ON1)C(C(=O)O)N |
Isomerische SMILES |
C1=C(C(=O)ON1)[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=C(C(=O)ON1)C(C(=O)O)N |
Synonyme |
4-Isoxazoleaceticacid,alpha-amino-2,5-dihydro-5-oxo-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















